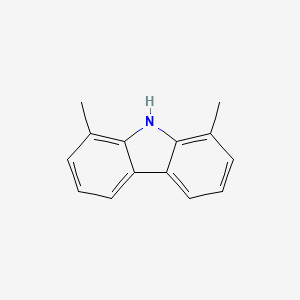
1,8-Diméthyl-9H-carbazole
Vue d'ensemble
Description
1,8-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula C14H13N. It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Applications De Recherche Scientifique
1,8-Dimethyl-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
Target of Action
1,8-Dimethyl-9H-carbazole is a derivative of carbazole, a class of heterocyclic aromatic compoundsCarbazole derivatives have been found to interact with various targets such as ferredoxin carac and terminal oxygenase component of carbazole .
Mode of Action
Carbazole derivatives have been reported to exhibit anticancer activity by reactivating the p53 molecular signaling pathway .
Biochemical Pathways
Carbazole derivatives, including 1,8-Dimethyl-9H-carbazole, have been found to influence various pathways of molecular signaling. For instance, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Pharmacokinetics
It is known that carbazole has a molecular weight of 16721 g/mol, a boiling point of 355 °C, and a water solubility of 12 mg/l , which may influence its bioavailability.
Analyse Biochimique
Biochemical Properties
1,8-Dimethyl-9H-carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme α-glucosidase, which is involved in the final stage of carbohydrate digestion . This inhibition can help reduce postprandial blood glucose levels, making it a potential candidate for managing diabetes. Additionally, 1,8-Dimethyl-9H-carbazole interacts with proteins involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Cellular Effects
1,8-Dimethyl-9H-carbazole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, 1,8-Dimethyl-9H-carbazole has shown potential in inhibiting the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis .
Molecular Mechanism
At the molecular level, 1,8-Dimethyl-9H-carbazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-glucosidase results in the inhibition of this enzyme, thereby reducing the breakdown of carbohydrates into monosaccharides . Additionally, 1,8-Dimethyl-9H-carbazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Dimethyl-9H-carbazole have been studied over time. It has been found to be relatively stable under standard storage conditions, with minimal degradation . Long-term studies have shown that 1,8-Dimethyl-9H-carbazole can maintain its biological activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1,8-Dimethyl-9H-carbazole vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as reducing oxidative stress and modulating carbohydrate metabolism . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1,8-Dimethyl-9H-carbazole is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of 1,8-Dimethyl-9H-carbazole.
Transport and Distribution
Within cells and tissues, 1,8-Dimethyl-9H-carbazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This distribution pattern is essential for understanding its pharmacological and toxicological effects.
Subcellular Localization
The subcellular localization of 1,8-Dimethyl-9H-carbazole is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation and acetylation, may influence its targeting to specific subcellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the carbazole ring system . Another method involves the direct bromination of carbazole using N-bromo succinimide, followed by methylation at the 1 and 8 positions .
Industrial Production Methods
Industrial production of 1,8-Dimethyl-9H-carbazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 1,8-Dimethyl-9H-carbazole to its reduced forms, such as dihydrocarbazoles.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated carbazole derivatives .
Comparaison Avec Des Composés Similaires
1,8-Dimethyl-9H-carbazole can be compared with other similar compounds, such as:
9H-Carbazole: The parent compound, which lacks the methyl groups at positions 1 and 8.
3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups at different positions.
Polycarbazoles: Polymers derived from carbazole units, which have applications in optoelectronics and materials science.
The uniqueness of 1,8-Dimethyl-9H-carbazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other carbazole derivatives .
Propriétés
IUPAC Name |
1,8-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSBBMMIDFGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508408 | |
| Record name | 1,8-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-83-4 | |
| Record name | 1,8-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



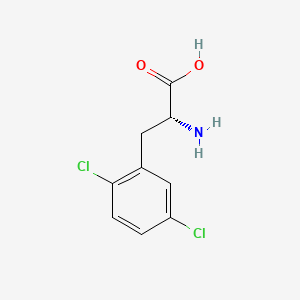
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)


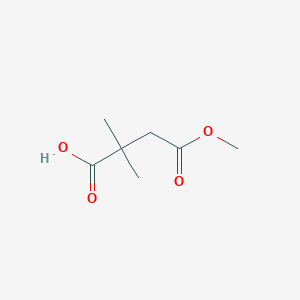

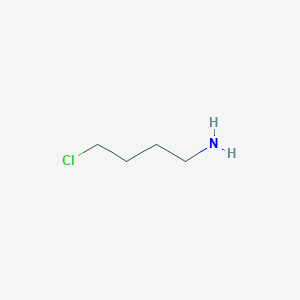
![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)
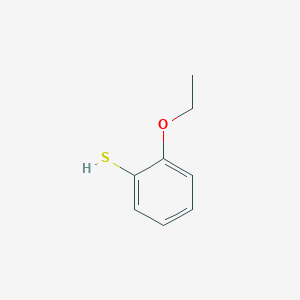
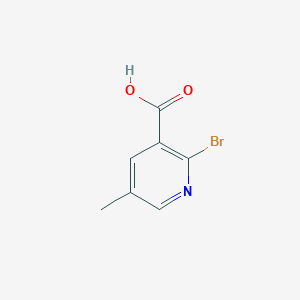
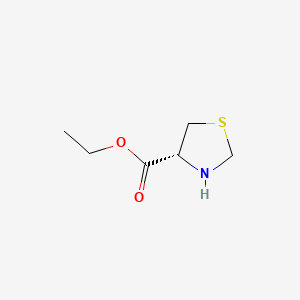
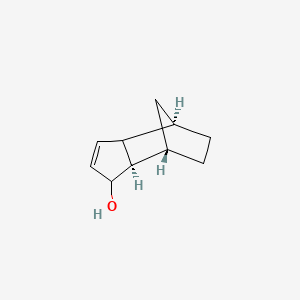
![3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1590085.png)
